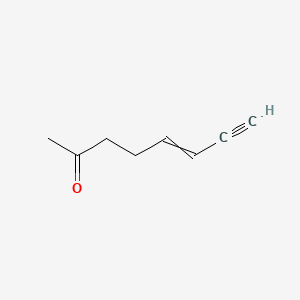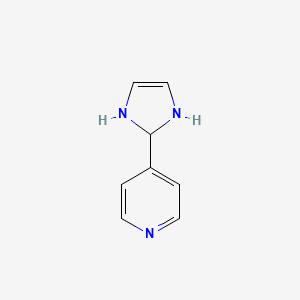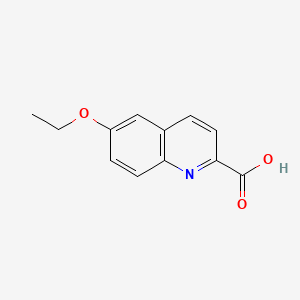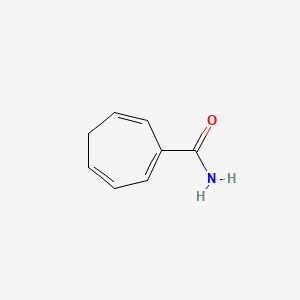
Hémokinine 1 (humaine)
Vue d'ensemble
Description
Hemokinin 1 (human) is a member of the tachykinin family of peptides, which are known for their role in neurotransmission and modulation of immune responses. Hemokinin 1 is derived from the Tac4 gene and is involved in various physiological processes, including pain transmission, inflammation, and immune cell development .
Applications De Recherche Scientifique
Hemokinin 1 has a wide range of scientific research applications:
Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in immune cell development, inflammation, and pain transmission.
Medicine: Explored as a potential therapeutic target for pain management, inflammatory diseases, and immune disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Safety and Hazards
Mécanisme D'action
Target of Action
Hemokinin 1 (HK-1) is a tachykinin peptide that is predominantly expressed in non-neuronal tissues . It is known to act through the NK1 tachykinin receptor , similar to Substance P . Several effects are mediated by currently unidentified receptors . It also has a role in immunological processes, inflammation, and pain .
Mode of Action
HK-1’s interaction with its targets results in a variety of physiological changes. For instance, it has been shown to induce calcium influx in primary sensory neurons . This suggests that HK-1 may activate primary sensory neurons via a calcium channel-linked receptor .
Biochemical Pathways
HK-1 is involved in several biochemical pathways. It has been shown to activate the MAPK pathway and enhance B cell proliferation and antibody production . In addition, it has been found to induce transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons . Differentially expressed genes in calcium signaling, such as protease-activated receptor 1 (PAR1) and epidermal growth factor receptor (EGFR), were identified .
Result of Action
It has been shown to have potent nociceptive and stress-regulating effects in a chronic restraint stress paradigm . Moreover, it has been found to have proliferative and antiapoptotic actions on B-cells in vitro .
Action Environment
The action of HK-1 can be influenced by various environmental factors. For instance, stress-induced mechanical hyperalgesia was significantly decreased in HK-1-deleted mice compared to wild types . This suggests that the environment, specifically the presence of stress, can influence the action and efficacy of HK-1 .
Analyse Biochimique
Biochemical Properties
Hemokinin 1 (human) acts as an endogenous agonist for all tachykinin receptors, with a high selectivity for the neurokinin 1 receptor . It competes with substance P for binding to the neurokinin 1 receptor. Hemokinin 1 (human) is involved in the development of B-cells and T-cells, indicating its role in immune cell development . Additionally, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, enhancing B-cell proliferation and antibody production .
Cellular Effects
Hemokinin 1 (human) influences various cellular processes, particularly in immune cells and sensory neurons. It has been shown to induce calcium influx in primary sensory neurons, which is crucial for pain transmission . In immune cells, Hemokinin 1 (human) enhances B-cell activation, proliferation, and survival, leading to increased antibody production . It also plays a role in stress-induced pain and behavioral changes, highlighting its impact on cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, Hemokinin 1 (human) exerts its effects primarily through binding to the neurokinin 1 receptor. This binding triggers a cascade of intracellular signaling events, including the activation of the MAPK pathway . Hemokinin 1 (human) also induces transcriptomic alterations in pain-related genes, further elucidating its role in pain modulation . Additionally, it has been suggested that Hemokinin 1 (human) may interact with other, yet unidentified, receptors or targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hemokinin 1 (human) have been observed to change over time. For instance, in chronic restraint stress models, Hemokinin 1 (human) has been shown to mediate stress-induced pain and behavioral changes . The stability and degradation of Hemokinin 1 (human) in vitro and in vivo are crucial for understanding its long-term effects on cellular function. Studies have indicated that Hemokinin 1 (human) can induce both short-term and long-term changes in gene expression and cellular responses .
Dosage Effects in Animal Models
The effects of Hemokinin 1 (human) vary with different dosages in animal models. In studies involving chronic restraint stress, different dosages of Hemokinin 1 (human) have been shown to influence pain sensitivity and behavioral responses . Higher doses of Hemokinin 1 (human) may lead to increased pain sensitivity and stress-induced behavioral changes, while lower doses may have a more moderate effect . It is essential to determine the optimal dosage to avoid potential toxic or adverse effects.
Metabolic Pathways
Hemokinin 1 (human) is involved in several metabolic pathways, including the MAPK pathway, which plays a crucial role in B-cell activation and proliferation . The interaction of Hemokinin 1 (human) with the neurokinin 1 receptor leads to the activation of downstream signaling pathways that regulate gene expression and cellular responses.
Transport and Distribution
Hemokinin 1 (human) is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Its widespread distribution in the body, including the immune system and nervous system, indicates its involvement in various physiological processes . The transport and localization of Hemokinin 1 (human) are essential for its function, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
The subcellular localization of Hemokinin 1 (human) is crucial for its activity and function. Hemokinin 1 (human) is primarily localized in non-neuronal tissues, including immune cells and sensory neurons . It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of Hemokinin 1 (human) can provide insights into its mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hemokinin 1 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of Hemokinin 1 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Hemokinin 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function, often involving the oxidation of methionine residues.
Reduction: Reduction reactions can reverse oxidation effects, restoring the peptide’s original state.
Substitution: Amino acid residues in Hemokinin 1 can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of Hemokinin 1 and various analogs with substituted amino acid residues .
Comparaison Avec Des Composés Similaires
- Substance P
- Neurokinin A
- Neurokinin B
- Endokinins
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84N14O14S/c1-30(2)24-38(51(79)64-35(46(58)74)21-23-83-5)63-44(73)27-59-48(76)39(25-33-14-8-6-9-15-33)66-52(80)40(26-34-16-10-7-11-17-34)67-50(78)37(19-20-42(56)71)65-53(81)41(29-69)68-47(75)31(3)61-49(77)36(18-12-13-22-55)62-43(72)28-60-54(82)45(57)32(4)70/h6-11,14-17,30-32,35-41,45,69-70H,12-13,18-29,55,57H2,1-5H3,(H2,56,71)(H2,58,74)(H,59,76)(H,60,82)(H,61,77)(H,62,72)(H,63,73)(H,64,79)(H,65,81)(H,66,80)(H,67,78)(H,68,75)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBLUYYRUFKGTB-XJCFQSCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84N14O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746659 | |
| Record name | L-Threonylglycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1185.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491851-53-7 | |
| Record name | L-Threonylglycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does hHK-1 interact with its target and what are the downstream effects?
A: hHK-1 exerts its biological activity by interacting with specific membrane proteins, functioning as a neurotransmitter. [] While the provided research doesn't specify the exact protein targets, it highlights hHK-1's role in pain modulation. [] Further research on rat/mouse Hemokinin 1 reveals its interaction with opioid-responsive neurons, contributing to analgesic effects. []
Q2: What is known about the structural characteristics of hHK-1?
A: While the provided research doesn't delve into the specific molecular formula, weight, or spectroscopic data of hHK-1, it emphasizes the use of Molecular Dynamics simulations to study its spatial structure and structure-function relationships. [] This computational approach allows researchers to predict and analyze the three-dimensional conformation of hHK-1, which is crucial for understanding its interactions with other molecules and its biological activity.
Q3: Have any studies investigated the structure-activity relationship (SAR) of hHK-1?
A: Although not directly focusing on hHK-1, the research on Mas-related GPCR X2 (MRGPRX2), a receptor known to interact with various peptides including Hemokinin-1, provides valuable insights into potential SAR. [] The study identified four naturally occurring MRGPRX2 variants that exhibited a loss of function phenotype, indicating that specific amino acid residues within the receptor's extracellular and transmembrane domains are crucial for ligand binding and activation. This suggests that modifications to the hHK-1 peptide sequence could similarly impact its binding affinity and downstream effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)



![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)


![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)
![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)
